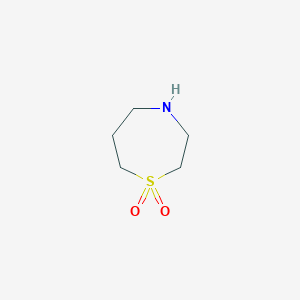

1,4-Thiazepane 1,1-dioxide

Description

Structure

3D Structure

Properties

CAS No. |

595597-04-9; 756815-81-3 |

|---|---|

Molecular Formula |

C5H11NO2S |

Molecular Weight |

149.21 |

IUPAC Name |

1,4-thiazepane 1,1-dioxide |

InChI |

InChI=1S/C5H11NO2S/c7-9(8)4-1-2-6-3-5-9/h6H,1-5H2 |

InChI Key |

MFLNNERJBPIKMN-UHFFFAOYSA-N |

SMILES |

C1CNCCS(=O)(=O)C1 |

solubility |

not available |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Thiazepane 1,1 Dioxide and Its Analogues

General Strategies for 1,4-Thiazepine Ring System Formation

The formation of the seven-membered 1,4-thiazepine ring system is often achieved through cyclization reactions, which can be broadly categorized into intramolecular and intermolecular approaches. These strategies are designed to efficiently construct the core heterocyclic structure from acyclic precursors.

Cyclization Reactions

Cyclization reactions are paramount in the synthesis of 1,4-thiazepine derivatives. The choice of cyclization strategy depends on the desired substitution pattern and the availability of starting materials.

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including the 1,4-thiazepane (B1286124) ring system. This approach involves the formation of a bond between two reactive centers within the same molecule. One common method involves the intramolecular C–N bond formation. For instance, a facile and efficient protocol for the synthesis of diverse functionalized 1,4-benzodiazepine derivatives has been developed using an intramolecular C–N bond coupling reaction. researchgate.net While this example leads to a benzodiazepine, the underlying principle of intramolecular cyclization can be adapted for the synthesis of thiazepine analogues.

Another approach is the intramolecular Heck reaction, which has been utilized in the synthesis of cyclic sulfonamides. This reaction provides a valuable tool for forming new C-C bonds and constructing ring-containing architectures. nih.gov The strategic application of such intramolecular reactions is a key avenue for the synthesis of complex heterocyclic systems like 1,4-thiazepane 1,1-dioxide.

A highly efficient one-pot synthesis of 1,4-thiazepanones involves the reaction of 1,2-amino thiols with α,β-unsaturated esters. researchgate.net This tandem conjugate addition and cyclization reaction provides a direct route to the thiazepanone core, which can be a precursor to 1,4-thiazepanes. The reaction proceeds in reasonable time (0.5–3 hours) and often in good yield, tolerating a broad scope of α,β-unsaturated esters. researchgate.net

The optimization of this reaction has shown that the choice of base and solvent is critical. For example, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base has been shown to yield the cyclized 1,4-thiazepanone. researchgate.net The reaction can be further improved by the addition of acyl transfer additives like imidazole and by selecting an appropriate solvent. researchgate.net This method represents a significant improvement over older methods that required several days and often resulted in low yields. researchgate.net

Table 1: Optimization of the One-Pot Synthesis of a 1,4-Thiazepanone Derivative researchgate.net

| Entry | Base | Additive (0.2 equiv) | Solvent | Yield (%) |

| 1 | DBU | - | Toluene | 11 |

| 2 | DIEA | - | Toluene | 0 |

| 3 | Et3N | - | Toluene | 0 |

| 4 | NaOH | - | Toluene | 0 |

| 5 | DBU | Imidazole | Toluene | 53 |

Reaction conditions: Methyl 3-(2-thienyl)-acrylate and cysteamine reacted to form the corresponding 1,4-thiazepanone.

The reaction of α,β-unsaturated carbonyl compounds with ortho-mercapto anilines is a well-established method for the synthesis of benzothiazepine (B8601423) derivatives. This reaction typically proceeds in the presence of a catalytic amount of acid or base. The process involves a Michael-type addition of the thiol group to the β-carbon of the unsaturated carbonyl compound, followed by an intramolecular cyclization of the amino group onto the carbonyl carbon.

This strategy has been employed to synthesize a variety of substituted benzothiazepines. nih.gov While this method directly leads to the benzo-fused analogues, the fundamental reaction pathway provides a blueprint for the synthesis of non-fused 1,4-thiazepines by using appropriate amino thiol precursors.

The formation of the 1,4-thiazepine ring from precursors like 1,2-amino thiols and α,β-unsaturated carbonyl compounds is underpinned by a Michael addition followed by a cycloaddition (or cyclization) step. The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. mdpi.comresearchgate.net

In the context of 1,4-thiazepine synthesis, the thiol group of the 1,2-amino thiol acts as the nucleophile (a thia-Michael reaction). The reaction is often base-catalyzed, where the base deprotonates the thiol to form a more nucleophilic thiolate anion. mdpi.comresearchgate.net This thiolate then attacks the electrophilic β-carbon of the α,β-unsaturated ester or ketone. mdpi.com

The Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC) is a powerful method for the synthesis of cyclic sulfonamides (sultams). nih.gov This protocol involves the generation of a carbanion adjacent to a nitrile or other activating group, which then undergoes an intramolecular nucleophilic attack on a sulfonate or sulfonamide moiety.

This methodology has been extensively investigated for the synthesis of various heterocyclic systems, including enantiomerically pure spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivatives from glyco-α-sulfonamidonitriles. While the direct application of CSIC to the synthesis of 1,4-thiazepane 1,1-dioxides is not extensively documented in the provided results, the underlying principle of generating a carbanion that cyclizes onto a sulfonamide-related group presents a plausible and potentially powerful strategy. By designing appropriate acyclic precursors containing a sulfonamide and a carbanion-generating moiety at suitable positions, the CSIC reaction could be adapted to construct the seven-membered this compound ring system. This would offer a novel and potentially stereoselective route to these important heterocyclic compounds.

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures in a single synthetic operation. While the direct synthesis of the this compound ring system using classical MCRs like the Ugi, Passerini, or Biginelli reactions is not extensively documented, the principles of these reactions suggest potential pathways for the construction of precursors that could be subsequently cyclized and oxidized.

The Ugi four-component reaction (U-4CR) , for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govnih.gov A hypothetical approach to a 1,4-thiazepane precursor could involve a bifunctional starting material, such as a mercapto-amino acid, which could then undergo intramolecular cyclization.

The Passerini three-component reaction , which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgnih.gov Similar to the Ugi reaction, the incorporation of a sulfur-containing component with a suitably positioned amine or thiol group could pave the way for a subsequent cyclization to form the thiazepane ring.

The Biginelli reaction , a condensation of an aldehyde, a β-ketoester, and urea or thiourea, is another powerful tool for the synthesis of heterocyclic compounds. wikipedia.orgnih.govmdpi.comorganic-chemistry.orgscispace.com While traditionally used for the synthesis of dihydropyrimidinones, modifications of the starting materials could potentially lead to the formation of a thiazepane precursor.

Although direct applications of these MCRs to the synthesis of this compound are yet to be widely reported, their inherent versatility and efficiency make them an attractive area for future research in the development of novel synthetic routes to this important heterocyclic scaffold.

Ring Expansion Strategies

Ring expansion reactions provide a powerful method for the synthesis of medium-sized rings, which can be challenging to construct via traditional cyclization methods. One notable advancement in the synthesis of thiazepine dioxides involves a photo-mediated cycloaddition followed by a Lewis acid-catalyzed ring expansion.

A novel two-step, one-pot synthesis of benzo[f] researchgate.netthiazepine 1,1-dioxides has been developed, which commences with a visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes to form a strained azetidine intermediate. researchgate.netnih.gov Subsequent treatment with a Lewis acid, such as copper(II) triflate (Cu(OTf)₂), catalyzes the ring expansion of the azetidine to afford the desired seven-membered benzothiazepine 1,1-dioxide ring system. This methodology offers a unique entry to this class of compounds under mild conditions.

| Lewis Acid Catalyst | Solvent | Temperature | Yield (%) |

| Sc(OTf)₃ | Acetonitrile | Reflux | 75 |

| In(OTf)₃ | Acetonitrile | Reflux | 41 |

| FeCl₃ | Acetonitrile | Reflux | 70 |

| Cu(OTf)₂ | Acetonitrile | Reflux | 83 |

Another innovative approach involves a ring-expansion methodology that utilizes a multicomponent reaction to construct polysubstituted furan-fused 1,4-thiazepine derivatives. nih.gov While the specifics of this particular transformation are detailed in the primary literature, it highlights the potential of combining MCRs with ring expansion strategies to access complex heterocyclic systems.

Targeted Synthesis of Substituted this compound Derivatives

Synthesis of Halogenated Analogues

The introduction of halogen atoms into the this compound scaffold is of significant interest as it can modulate the physicochemical and pharmacological properties of the molecule. While direct halogenation of the parent this compound is not well-documented, synthetic strategies for related heterocyclic systems can provide insights into potential methodologies. For instance, the synthesis of 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives has been achieved by treating cyanoformamide or an alkyl cyanoformimidate with sulfur mono- or dichloride. While the starting materials and final product differ significantly from the target compound, this demonstrates a method for incorporating chlorine into a sulfur-and-nitrogen-containing heterocycle. Further research is required to develop selective and efficient methods for the direct halogenation of the this compound ring system.

Preparation of Oxygenated Derivatives (e.g., Methoxy-thiazepines)

The synthesis of oxygenated derivatives of this compound, such as those containing methoxy (B1213986) or hydroxy groups, allows for the exploration of structure-activity relationships and provides handles for further functionalization. While specific examples for the this compound core are limited in the readily available literature, related structures provide feasible synthetic routes. For example, the synthesis of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine has been reported. The general approach to such compounds often involves the cyclization of precursors already containing the desired oxygenated functionality on an aromatic ring. The subsequent oxidation of the sulfide (B99878) to the corresponding 1,1-dioxide would then yield the target molecule. The development of synthetic routes to directly introduce oxygen-containing functional groups onto the saturated 1,4-thiazepane ring is an area for further investigation.

Formation of Carbonyl-Functionalized Thiazepine Ring Systems (e.g., 1,4-Thiazepanones)

A highly efficient, one-pot synthesis of 1,4-thiazepanones has been developed, providing a key intermediate that can be further elaborated to a variety of 1,4-thiazepane derivatives. This method involves the tandem conjugate addition and cyclization of α,β-unsaturated esters with 1,2-amino thiols. nih.gov The reaction proceeds in good yields and tolerates a broad scope of α,β-unsaturated esters. nih.gov

A range of substituted 1,4-thiazepanones have been synthesized using this methodology with varying yields depending on the nature of the substituents on the α,β-unsaturated ester.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Thiophen-2-yl | H | 3a | 78 |

| 2 | Phenyl | H | 3f | 83 |

| 3 | 4-Methoxyphenyl | H | 3g | 75 |

| 4 | 4-Chlorophenyl | H | 3h | 81 |

| 5 | 4-Fluorophenyl | H | 3i | 50 |

| 6 | 4-(Trifluoromethyl)phenyl | H | 3j | 65 |

| 7 | 4-Nitrophenyl | H | 3l | 40 |

These 1,4-thiazepanones can then be reduced to the corresponding 1,4-thiazepanes. nih.gov Although the direct oxidation of these 1,4-thiazepanones to their 1,1-dioxide analogues is not explicitly detailed in this specific work, it represents a logical subsequent step to access the target carbonyl-functionalized 1,4-thiazepane 1,1-dioxides. Standard oxidation conditions, such as with m-chloroperoxybenzoic acid (m-CPBA) or Oxone®, would likely be effective for this transformation.

Incorporation of Complex Functional Groups (e.g., Sulfonyl, Carboxamide)

The introduction of complex functional groups such as sulfonyl and carboxamide moieties onto the this compound scaffold can significantly impact its biological activity.

A one-pot sulfonylation/thia-Michael addition protocol has been reported for the synthesis of 1,5,2-dithiazepine 1,1-dioxides. nih.gov This method involves the reaction of cysteine ethyl ester or cysteamine with 2-chloroethanesulfonyl chloride. nih.gov While this procedure yields a dithiazepine, the principles of sulfonylation followed by intramolecular cyclization could be adapted for the synthesis of N-sulfonylated 1,4-thiazepane 1,1-dioxides.

The synthesis of carboxamide derivatives of related heterocyclic systems has also been explored. For instance, a two-step diversity-oriented synthetic protocol has been developed for a novel class of dihydrodibenzo[b,f] nih.govthiazepine-11-carboxamides, which involves a copper-mediated C-S cyclization followed by a Ugi-Joullié reaction of the resulting cyclic imine. researchgate.net This highlights the potential of using multicomponent reactions for the late-stage functionalization of the thiazepane core with carboxamide groups. The synthesis of 1,4-thiazepanes and their conversion to amides has also been demonstrated, providing a route to carboxamide-functionalized derivatives which could then be oxidized to the 1,1-dioxide. nih.gov

Synthesis of Fused Aryl and Heteroaryl Derivatives

The synthesis of derivatives where aryl and heteroaryl ring systems are fused to the this compound core is a significant area of research. These fused systems often exhibit unique pharmacological properties.

Benzothiazepine and Related Condensed Ring Systems

Benzothiazepines, which feature a benzene (B151609) ring fused to a thiazepine ring, are a well-known class of compounds with diverse biological activities. nih.gov Synthetic strategies for these condensed ring systems often involve the reaction of 2-aminothiophenol with various precursors.

One common approach is the reaction of chalcones with 2-aminothiophenol under acidic conditions to yield 1,4-benzothiazepines. researchgate.net Another method involves the condensation of 2-aminothiophenol with β-diketones or β-ketoesters, followed by oxidative cyclization to form 4H-1,4-benzothiazines. These can then be oxidized to the corresponding 1,1-dioxides. researchgate.net Microwave-assisted synthesis has also been employed to produce 1,4-benzothiazepine analogs in good yields. nih.gov

A novel two-step, one-pot synthesis of benzo[f] tandfonline.comthiazepine 1,1-dioxides has been developed, which involves a visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, followed by a Lewis acid-catalyzed ring-expansion of the resulting azetidine.

Dipyrimido[4,5-b:4′,5′-e]tandfonline.comresearchgate.netthiazepine Derivatives

Dipyrimido[4,5-b:4′,5′-e] tandfonline.comresearchgate.netthiazepine derivatives represent a class of fused heterocyclic systems with potential pharmacological applications. A series of novel derivatives of this system were synthesized by treating 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with a 2-substituted-5-amino-6-methyl-pyrimidine-4-thiol in the presence of triethylamine in acetonitrile. tandfonline.comtandfonline.com This is followed by reaction with various amines in boiling ethanol. tandfonline.comtandfonline.com The formation of the seven-membered thiazepine ring occurs through a combination of nucleophilic substitution and addition-elimination reactions. tandfonline.com

The synthesis of novel tricyclic pyrimido[4,5-b] tandfonline.comresearchgate.netbenzothiazepines has been achieved from 5-amino-4,6-bis(arylthio)pyrimidines and carboxylic acids through Bischler−Napieralski-type reactions. acs.org The resulting products can be further modified, for instance, by selective oxidation of an aryl sulfide group to its corresponding sulfoxide (B87167), which can then undergo substitution reactions with nucleophiles like amines. acs.org

Benzo-1,4-thiazines and Phenothiazine Derivatives

Benzo-1,4-thiazines are heterocyclic compounds with a benzene ring fused to a 1,4-thiazine ring. Their synthesis is often a precursor step to forming more complex fused systems. Common synthetic methods for 2,3-disubstituted 4H-benzo-1,4-thiazines involve the reaction of 2-aminothiophenols with various carbonyl or carboxyl compounds. nih.gov

One efficient protocol for synthesizing 3-substituted-2H-1,4-benzothiazines utilizes a sulfonic acid-functionalized nano-γ-Al2O3 catalyst, which avoids the use of corrosive acidic and basic reagents and allows for catalyst recycling. researchgate.net Another approach involves the reaction of 2-aminothiophenol with epoxides in acetonitrile under reflux. nih.gov

Phenothiazine derivatives, which contain a dibenzo-fused 1,4-thiazine core, are another important class of related compounds. researchgate.net

Triazole-Piperazin-Benzo[b]tandfonline.comresearchgate.netthiazine 1,1-Dioxides

A series of novel 1,2,3-triazole-piperazin-benzo[b] tandfonline.comresearchgate.netthiazine 1,1-dioxide derivatives have been designed and synthesized. researchgate.net The synthetic route involves a molecular hybridization approach. researchgate.net These compounds have been investigated for their potential biological activities. researchgate.net

Green Chemistry Approaches in 1,4-Thiazepane Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 1,4-thiazepane and its derivatives to create more environmentally friendly and efficient processes. nih.govmdpi.com

Eco-compatible Synthetic Protocols

The implementation of green chemistry in the synthesis of thiazine derivatives involves the use of eco-friendly solvents, catalysts, and energy-efficient reaction conditions. nih.gov This includes microwave-assisted and ultrasound-assisted synthetic methods. nih.gov

For the synthesis of 1,4-benzothiazines, a greener approach involves using a micellar nanoreactor medium with cetylpyridinium bromide (CPB) in water. nih.gov Another environmentally friendly method is a solvent-free reaction of 3-aryl-2-bromopropanoates with 2-aminothiophenol at elevated temperatures, which offers high efficiency and short reaction times. nih.gov

The use of deep eutectic solvents (DES), such as a mixture of L-proline and ethylene glycol, provides an eco-friendly medium for the synthesis of related heterocyclic systems like thiazolo[5,4-d]thiazoles. mdpi.com

| Derivative Class | Key Starting Materials | Reaction Type | Noteworthy Features |

|---|---|---|---|

| Benzothiazepines | 2-aminothiophenol, chalcones/β-diketones | Condensation, Cyclization | Can be synthesized via microwave-assisted methods nih.gov |

| Dipyrimido[4,5-b:4′,5′-e] tandfonline.comresearchgate.netthiazepines | 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, 2-substituted-5-amino-6-methyl-pyrimidine-4-thiol | Nucleophilic substitution, Addition-elimination | Forms a tricyclic heterocyclic system tandfonline.com |

| Benzo-1,4-thiazines | 2-aminothiophenols, carbonyl/carboxyl compounds | Condensation, Cyclization | Can be synthesized using recyclable nano-catalysts researchgate.net |

| Triazole-Piperazin-Benzo[b] tandfonline.comresearchgate.netthiazine 1,1-Dioxides | - | Molecular Hybridization | Designed for specific biological activities researchgate.net |

Metal-Free Reaction Conditions

The development of synthetic routes that avoid transition metals is a significant goal in green chemistry, aimed at reducing costs, toxicity, and purification challenges. For thiazepine-related scaffolds, several metal-free strategies have proven effective.

One prominent approach involves the use of benzyne intermediates, which can readily assemble diverse heterocyclic compounds in a step-economical manner without transition-metal catalysts. For instance, a metal-free reaction between indoloazomethine ylides and benzynes, the latter generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonates, provides rapid access to variously substituted tetracyclic 1,4-thiadiazepines. This strategy offers an alternative to conventional metal-catalyzed activation methods.

Organocatalysis represents another powerful metal-free tool. A direct protocol for the asymmetric synthesis of dibenzothiazepine-fused isoquinuclidines has been developed utilizing proline as a catalyst. This reaction proceeds through a direct Mannich reaction followed by an intramolecular aza-Michael cascade sequence, yielding pentacyclic structures with excellent enantioselectivity. Similarly, chiral phosphoric acids have been used in the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral seven-membered 1,4-benzoxazepines under mild, metal-free conditions. Base-mediated intramolecular cyclizations also provide a metal-free pathway for the synthesis of related heterocyclic systems.

Furthermore, the use of highly reactive synthons can circumvent the need for metal catalysts. Hexafluoroisopropyl 2-aminobenzoates have been identified as effective precursors for the metal-free synthesis of 1,4-benzodiazepines and quinazolinones at room temperature, showcasing how activating the starting material can facilitate cyclization under mild conditions.

| Strategy | Catalyst/Reagent | Precursors | Product Type | Reference |

| Benzyne Chemistry | Tetramethylammonium fluoride (TMAF) | Indoloazomethine ylides, 2-(trimethylsilyl)aryl triflates | 1,4-Thiadiazepines | |

| Organocatalysis | L-Proline | 2-Cyclohexene-1-one, Dibenzothiazepines | Dibenzo[b,f]thiazepine-fused Isoquinuclidines | |

| Organocatalysis | Chiral Phosphoric Acid | 3-Substituted Oxetanes | Chiral 1,4-Benzoxazepines | |

| Reactive Synthon | Cesium Carbonate (Cs₂CO₃) | Hexafluoroisopropyl 2-aminobenzoates, α-bromoamides | 1,4-Benzodiazepines |

Utilization of Cost-Effective Starting Materials

The economic viability of a synthetic route is often dependent on the cost and availability of the starting materials. Research has focused on developing syntheses for 1,4-thiazepane derivatives from simple, readily available precursors.

A highly efficient, one-pot synthesis of 1,4-thiazepanones has been developed using common α,β-unsaturated esters and 1,2-amino thiols, such as cysteamine. This method represents a significant improvement over previous multi-day syntheses, reducing reaction times to 0.5–3 hours and providing good yields. The process involves a tandem conjugate addition/cyclization reaction, which can be optimized through the choice of base and solvent. Another approach involves the condensation of 1,3-diketone hybrids with 2-aminoethanethiol in the presence of catalytic amounts of pyridine.

For the synthesis of related benzothiazepine systems, 2-aminothiophenols are widely used as key building blocks. These can be reacted with a variety of partners, including α,β-unsaturated carbonyl compounds (e.g., chalcones), β-keto esters, and β-diketones, often under green conditions using reusable or non-toxic catalysts. For example, the reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds has been achieved in high yield using a catalytic amount of hydrazine hydrate without a solvent. A one-pot synthesis of 1,4-thiazepin-3-one derivatives has also been described from the reaction of β-aminothiocinnamic acid anilides with α-haloacid halides.

| Starting Material 1 | Starting Material 2 | Product Scaffold | Key Features | Reference |

| α,β-Unsaturated Ester | Cysteamine (1,2-amino thiol) | 1,4-Thiazepanone | One-pot, <3 hours, good yield | |

| 1,3-Diketone | 2-Aminoethanethiol | Thiazepine | Condensation reaction | |

| 2-Aminothiophenol | Chalcone (α,β-unsaturated ketone) | 1,5-Benzothiazepane | Enantioselective addition possible | |

| β-Aminothiocinnamic acid anilide | α-Haloacid halide | 1,4-Thiazepin-3-one | One-pot synthesis |

Stereoselective and Enantiopure Synthesis of 1,4-Thiazepane Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantiopure syntheses of 1,4-thiazepane derivatives is of paramount importance.

Asymmetric synthesis of related scaffolds has been achieved with high success. For example, a direct, proline-catalyzed asymmetric synthesis of dibenzothiazepine-fused isoquinuclidines affords products with excellent enantioselectivity (>99:1) and complete endo-selectivity. Similarly, enantioselective methods for synthesizing 3-substituted benzothiazepinones have been developed using cinchonidine-derived sulfonamide catalysts, which facilitate the enantioselective addition of a sulfur group across an α,β-unsaturated carbonyl compound.

Control of Stereochemistry in Cyclization Reactions

Controlling the formation of stereocenters during the ring-forming cyclization step is a key strategy for producing stereochemically pure compounds. The inherent conformation of reactants and intermediates can be exploited to direct the stereochemical outcome.

In the synthesis of β-lactam derivatives of dihydrobenzothiazepines, the cycloaddition reaction is stereospecific, yielding only one pair of diastereomers. This outcome is rationalized by the boat-like conformation of the 2,4-disubstituted 2,3-dihydro-1,5-benzothiazepine starting material, which leads to the formation of a less sterically hindered zwitterionic intermediate, ultimately dictating the cis configuration of the product.

Another approach to stereocontrol involves managing the trajectory of a reagent's approach to a substrate. In the stereoselective reduction of 2,4,5,6-tetrahydro-3H-1,2,4-triazepine-3-thiones, the stereochemistry is governed by the sterically controlled approach of the borohydride (B1222165) anion to the protonated triazepine ring. The regioselectivity and stereoselectivity of cyclization can also be influenced by the nature of the substituents on the acyclic precursor, as demonstrated in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids.

Application of Chiral Precursors (e.g., S-Containing Amino Acids)

The use of enantiomerically pure starting materials from the "chiral pool" is a classic and effective strategy for asymmetric synthesis. Sulfur-containing amino acids, such as cysteine, and other amino acids are valuable precursors for chiral 1,4-thiazepane derivatives.

Cysteamine, the decarboxylation product of cysteine, is a readily available chiral building block used in the synthesis of 1,4-thiazepanones. The inherent chirality of amino acids can be transferred to the final heterocyclic product. For example, novel chiral 1,4-oxazepane-5-carboxylic acids have been prepared starting from polymer-supported L-homoserine, an amino acid, demonstrating the utility of this approach. Similarly, a straightforward methodology has been described for synthesizing a diversity of 1,2,4-oxadiazoles from various chiral N-protected α-amino acids. This general principle has also been applied to the one-pot synthesis of chiral 2-substituted 5-phenyl-1,4-benzodiazepine scaffolds from amino acid-derived amino nitriles.

| Chiral Precursor | Synthetic Strategy | Target Scaffold | Reference |

| L-Homoserine | Solid-phase synthesis, cyclization | Chiral 1,4-Oxazepane-5-carboxylic acids | |

| Cysteamine (from Cysteine) | Tandem conjugate addition/cyclization | 1,4-Thiazepanones | |

| Amino acid-derived nitriles | One-pot cyclization | Chiral 1,4-Benzodiazepines | |

| N-Protected α-amino acids | Microwave-assisted cyclization | Chiral 1,2,4-Oxadiazoles |

Synthetic Challenges and Methodological Advancements

Despite significant progress, the synthesis of 1,4-thiazepane derivatives is not without its challenges. Key among these is achieving precise control over regiochemistry during the crucial heterocyclization step.

Regiocontrol in Heterocyclization Reactions

Regiocontrol refers to the ability to control which of two or more possible positions on a molecule reacts, leading to the desired constitutional isomer. In the synthesis of 1,4-thiazepanes and related heterocycles, this is critical for establishing the correct placement of the sulfur and nitrogen atoms and any substituents.

One effective strategy for achieving regiocontrol is the use of precursors with well-defined reactive sites. The synthesis of 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines from trans-2,3-disubstituted aziridines and 2-aminothiophenol demonstrates exquisite regiocontrol. The site of nucleophilic attack by the thiol on the aziridine ring is determined by the nature of the leaving group on the aziridine, allowing for the selective formation of either trans-2- or trans-4-substituted benzothiazepanes.

The regioselectivity of cyclization can also be directed by the reaction mechanism. For example, a visible-light-mediated aza Paternò–Büchi reaction between benzo[d]isothiazole 1,1-dioxides and alkenes forms an azetidine intermediate. A subsequent Lewis acid-catalyzed ring expansion proceeds with specific regioselectivity to yield benzo[f]thiazepine 1,1-dioxides. In the synthesis of dipyrimido[4,5-b:4′,5′-e]thiazepine derivatives, theoretical calculations were used to confirm the regioselectivity of the heterocyclization, showing that the attachment of a thiol moiety to a methylene (B1212753) group was the more plausible pathway. These examples highlight how a combination of substrate design, reaction engineering, and mechanistic understanding enables chemists to overcome the challenge of regiocontrol in complex heterocycle synthesis.

Stabilization and Utilization of Unstable Intermediates

The construction of the seven-membered 1,4-thiazepine ring often proceeds through intermediates that are intentionally generated in situ due to their inherent instability. While direct examples involving α-halo thioethers in the synthesis of the parent 1,4-thiazepane are not prominently documented, the principle is well-illustrated in the synthesis of analogous heterocyclic systems. This strategy typically involves creating a highly reactive functional group that facilitates an intramolecular cyclization to form the desired ring.

For instance, a method for synthesizing 6-chloro-substituted 2-methylene-2,3-dihydro-1,4-oxazepines, which are structurally related to thiazepines, involves the treatment of N-propargylic β-enaminones with N-chlorosuccinimide. This step generates an α-chlorinated N-propargylic β-enaminone, a reactive intermediate that subsequently undergoes an efficient electrophilic cyclization to yield the final heterocyclic product researchgate.net. This approach demonstrates how a halogen atom can be strategically introduced to activate the molecule for the key ring-forming step.

In the synthesis of bicyclic thiazolidinyl-1,4-thiazepines, a proposed mechanism involves the formation of a charged thiolate-iminium intermediate. This reactive species is generated via the ring opening of an azadithiane precursor and is trapped through a 7-endo-trig cyclization, a process favored by Baldwin's rules, to afford the bicyclic thiazepine product nih.gov. The successful formation of the product relies on the controlled generation and subsequent intramolecular reaction of this transient intermediate. These examples highlight a broader synthetic principle where the brief existence of a reactive species is harnessed to efficiently construct complex heterocyclic frameworks like that of 1,4-thiazepane.

Development of Efficient One-Pot Synthesis Protocols

To overcome the limitations of lengthy, multi-step syntheses, which often suffer from low yields and laborious purification procedures, significant effort has been directed toward developing one-pot protocols for 1,4-thiazepane analogues. tsijournals.com These methods combine multiple reaction steps into a single, continuous process, thereby enhancing efficiency and reducing waste.

A notable and efficient one-pot synthesis has been developed for 1,4-thiazepanones, which are direct precursors to 1,4-thiazepanes. nih.gov This method involves the reaction of 1,2-amino thiols with α,β-unsaturated esters in a tandem conjugate addition and acylation sequence. nih.gov This approach is a significant improvement over older methods, such as the cyclization of cysteamine with α,β-unsaturated esters under basic conditions, which could take 3 to 7 days and often resulted in poor yields. nih.gov The modern one-pot protocol can be completed in as little as 30 minutes to 3 hours, providing good yields and accommodating a wide range of substrates. researchgate.netnih.gov

Another one-pot strategy for the synthesis of 1,4-thiazepin-3-one derivatives involves the reaction of β-aminothiocinnamic acid anilides with α-haloacid halides. researchgate.net Similarly, multicomponent reactions (MCRs) have been employed to construct fused 1,4-thiazepine derivatives, further showcasing the utility of convergent, one-pot strategies in generating structural diversity. researchgate.net These protocols streamline the synthesis process, making the 1,4-thiazepane scaffold more accessible for further chemical exploration and application. nih.gov

Optimization of Reaction Yields and Times

Systematic optimization of reaction parameters is crucial for transforming a synthetic protocol into a practical and efficient method. The one-pot synthesis of 1,4-thiazepanones has been subjected to rigorous optimization to maximize yields and minimize reaction times. nih.gov

Initial efforts using methyl 3-(2-thienyl)-acrylate and cysteamine with various bases showed that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was capable of producing the desired cyclized product, although in a low yield of 11%. Other bases like N,N-Diisopropylethylamine (DIEA), Triethylamine (Et3N), and Sodium hydroxide (NaOH) were ineffective under the tested conditions. A key breakthrough was the discovery that adding a catalytic amount (0.2 equivalents) of imidazole, an acyl transfer additive, significantly improved the yield to 53%. nih.gov

| Entry | Base | Additive (0.2 eq.) | Yield (%) |

|---|---|---|---|

| 1 | DBU | None | 11 |

| 2 | DIEA | None | No Product |

| 3 | Et3N | None | No Product |

| 4 | NaOH | None | No Product |

| 5 | DBU | Imidazole | 53 |

| Entry | Ester Group | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Methyl | 18 | 56 |

| 2 | 2,2,2-Trifluoroethyl (TFE) | 0.5 | 70 |

| 3 | Hexafluoroisopropyl | 0.5 | 60 |

Chemical Reactivity and Mechanistic Investigations of 1,4 Thiazepane 1,1 Dioxide

Fundamental Reaction Pathways and Transformation Mechanisms

The reactivity of the 1,4-thiazepane (B1286124) scaffold is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the sulfone group in the case of the 1,1-dioxide. The nitrogen atom provides a site for nucleophilic attack and substitution, while the carbon backbone can be subjected to halogenation, elimination, and other modifications.

The nitrogen atom in the 1,4-thiazepane ring can act as a nucleophile, allowing for the introduction of various substituents. For instance, the secondary amine of the 1,4-thiazepane core can be readily acylated or converted into carbamates. These reactions typically proceed by treating the amine with an appropriate electrophile, such as an acyl chloride or an isocyanate, in the presence of a base like triethylamine. This reactivity is crucial for the derivatization of the thiazepane scaffold. nih.gov

In related thiazinane systems, which are six-membered rings analogous to the seven-membered thiazepanes, nucleophilic substitution has also been observed. For example, the benzotriazolyl group in 3-(1-benzotriazolyl alkyl)-1,3-thiazinane-2-thiones can be displaced by thiol compounds in the presence of a Lewis acid like zinc bromide, forming 3-[1-(substituted sulfanyl)alkyl]-1,3-thiazinane-2-thiones. nih.gov This suggests that similar substitution pathways may be accessible for appropriately functionalized 1,4-thiazepane 1,1-dioxides.

The halogenation of the 1,4-thiazepane ring system can lead to the formation of valuable intermediates for further synthetic transformations. Studies on related 3-carbomethoxy-5-oxoperhydro-1,4-thiazepines have demonstrated that the carbon backbone can be halogenated. lookchem.com For instance, these compounds can be converted to 6,7-dibromo and 6,7-dichloro derivatives, which are potential precursors for the synthesis of substituted penam (B1241934) rings. lookchem.com

While direct halogenation of 1,4-thiazepane 1,1-dioxide is not extensively documented, protocols for the regioselective halogenation of similar heterocyclic systems like 1,4-benzodiazepinones have been developed. nih.govresearchgate.net These methods often employ N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), and may be catalyzed by transition metals like palladium acetate (B1210297) to direct the halogenation to specific positions. nih.govresearchgate.net Such strategies could potentially be adapted for the selective halogenation of the this compound ring.

The sulfone group of this compound is a key functional group that is typically introduced through the oxidation of the corresponding sulfide (B99878) precursor. A common method for this transformation is the use of strong oxidizing agents. For the analogous 1,3-thiazinan-4-ones, oxidation of the sulfide to a sulfone (1,1-dioxide) has been achieved using potassium permanganate (B83412) (KMnO4) in acetic acid. nih.gov

A key step in the synthesis of saturated 1,4-thiazepanes is the reduction of a carbonyl group in 1,4-thiazepanone precursors. nih.gov This transformation effectively removes the keto functionality to yield the fully saturated heterocyclic ring system.

A reliable method for this reduction involves the use of sodium borohydride (B1222165) in combination with iodine in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov Alternatively, borane (B79455) dimethylsulfide complex can also be employed to achieve the same transformation. nih.gov These reduction reactions are generally efficient and provide good yields of the corresponding 1,4-thiazepanes. nih.gov The table below summarizes the reduction of various 1,4-thiazepanones to their corresponding 1,4-thiazepanes. nih.gov

| Starting Thiazepanone | Product Thiazepane | Yield (%) |

| 3a | 4a | 85 |

| 3c | 4c | 76 |

| 3g | 4g | 82 |

| 3h | 4h | 79 |

Table 1: Reduction of selected 1,4-thiazepanones to 1,4-thiazepanes using sodium borohydride and iodine. nih.gov

In the broader context of heterocyclic chemistry, the reduction of C=N bonds in triazepine systems to the corresponding triazepanes has been achieved using sodium borohydride in the presence of a carboxylic acid, or with sodium cyanoborohydride. mdpi.com This indicates that similar reducing conditions could be applicable to imino-derivatives of this compound.

Dehydrohalogenation, the elimination of a hydrogen halide from a molecule, is a fundamental reaction for the introduction of unsaturation. wikipedia.orglibretexts.org This reaction is typically carried out in the presence of a strong base. wordpress.com In the context of halogenated 1,4-thiazepine derivatives, dehydrohalogenation has been observed. For example, the methanolysis of 3-carbomethoxy-7-chloro-6,6-dimethyl-5-oxoperhydro-1,4-thiazepine can lead to an open-chain dehydrohalogenated product. lookchem.com

The regioselectivity of dehydrohalogenation is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. wordpress.com However, the use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. youtube.com These principles would likely apply to the dehydrohalogenation of halogenated this compound, providing a route to unsaturated thiazepine derivatives.

Once the this compound core is synthesized, further derivatization can be achieved through various functional group interconversions. As mentioned previously, the secondary amine of the 1,4-thiazepane ring can be converted to carbamates and amides. nih.gov This is a common strategy to modify the properties of the molecule and to introduce new functionalities.

In related heterocyclic systems, such as chiral 1,4-benzoxazepines, other functional group interconversions have been demonstrated. These include the cleavage of a benzyl (B1604629) protecting group from a nitrogen atom using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, and the tosylation of a hydroxyl group. acs.org These examples highlight the potential for a wide range of chemical modifications on the this compound scaffold, allowing for the synthesis of a diverse library of compounds.

Reactions Involving Zwitterionic Intermediates

While direct studies on zwitterionic intermediates in reactions of the saturated this compound are not extensively detailed in the available literature, the formation of such species can be inferred from the reactivity of related heterocyclic systems. Pyridinium 1,4-zwitterionic thiolates, for example, have been utilized as synthons in cascade cyclization reactions. rsc.org These reactions proceed through intermediates with separated positive and negative charges within the same molecule. A novel [4+3] cascade cyclization of these zwitterionic thiolates with azoalkenes has been developed to produce 2,5-dihydro-1,4,5-thiadiazepines. rsc.org Subsequent selective oxidation of these products can yield the corresponding sulfoxide (B87167) and sulfone analogues, the latter of which is structurally related to this compound. rsc.org This suggests that the nitrogen and the sulfur-containing backbone of the thiazepane structure can support reactions proceeding through zwitterionic pathways.

Influence of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic characteristics of the this compound scaffold are significantly influenced by the nature and position of its substituents. This principle is well-established in the broader field of heterocyclic chemistry, where the addition of different functional groups can tune the molecule's properties for specific applications.

The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—plays a critical role in the reactivity of heterocyclic compounds.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens can decrease the electron density of the heterocyclic ring. In the synthesis of 1,4-thiazepanones, which are precursors to 1,4-thiazepanes, the presence of a p-nitro group on a reacting cinnamic ester led to reduced yields and an increase in side products. nih.gov This indicates that strong EWGs can deactivate the substrate towards the desired cyclization reaction. nih.gov However, in other contexts, such as the biological activity of 1,4-thiazepine derivatives, the presence of halogens and nitro groups was associated with a higher antibacterial effect, likely due to the role of these electron-withdrawing groups in molecular interactions. chemmethod.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and alkyl groups (-CH₃) increase the electron density of the ring. In the synthesis of 1,4-thiazepanones from para-substituted cinnamic esters, both electron-donating and electron-withdrawing groups were tolerated, leading to good isolated yields. nih.gov Generally, EDGs enhance the reactivity of aromatic rings towards electrophilic attack. mdpi.com Studies on other heterocyclic systems show that precursors with EDGs exhibit higher reactivity in oxidation reactions due to the increased electron density of the ring system. mdpi.com

The interplay of these electronic effects is crucial. For instance, research on quinoxalin-2(1H)-one derivatives containing a thiazole (B1198619) moiety found that strong electron-withdrawing groups on the benzene (B151609) ring could dramatically reduce antiviral activity. science.gov Conversely, any significant electronic perturbation to a stable aromatic system, whether from an EDG or an EWG, can lead to a reduction in its aromaticity. elsevierpure.com

Table 1: Effect of Substituent Type on Reactivity

| Substituent Type | General Effect on Ring | Example Group | Observed Impact on Thiazepane-related Synthesis/Activity |

|---|---|---|---|

| Electron-Donating (EDG) | Increases electron density | -OCH₃, -CH₃ | Generally tolerated in synthesis, can increase reactivity towards electrophiles. nih.govmdpi.com |

Steric hindrance, which relates to the spatial arrangement and size of atoms and groups within a molecule, can significantly dictate the course and feasibility of a reaction. In the synthesis of 2,3,4,7-tetrahydro nih.govchemmethod.comthiazepines, the procedure gave good results with substituents that were not very bulky. researchgate.net However, the reaction was less effective when starting from 2-substituted thiazolidines, where the substituent's bulk likely impedes the desired transformation. researchgate.net

This principle is broadly applicable, where steric congestion around a reaction center can favor one reaction pathway over another. rsc.orgresearchgate.net For instance, in reactions involving nucleophilic substitution versus rearrangement, the presence of bulky groups on the substrate can direct the reaction towards rearrangement to alleviate steric strain. rsc.org Therefore, the size and position of substituents on the this compound ring are expected to be key factors in controlling reaction selectivity and yield.

Reaction Kinetics and Thermodynamic Studies of Thiazepane Transformations

Detailed kinetic and thermodynamic studies specifically on this compound transformations are limited in the available literature. However, kinetic principles from related systems provide valuable insights.

In the synthesis of 1,4-thiazepanones, reaction times are noted to be reasonably short (0.5–3 hours), indicating favorable kinetics under the specified conditions. nih.gov The rate of chemical reactions is highly dependent on the substituents present. Studies on the oxidation of phenolic compounds show that pseudo-first-order rate constants can vary significantly based on the electronic properties of the substituents. mdpi.com For example, compounds with electron-donating groups tend to react faster with electrophilic radicals. mdpi.com It is also noted that the presence of multiple substituents can sometimes suppress the reactivity of compounds towards certain reagents. mdpi.com

Thermodynamic considerations, while not explicitly detailed for this compound, are implicit in the reaction outcomes. Successful synthesis with good yields suggests that the formation of the thiazepane ring is a thermodynamically favorable process under the reported conditions. nih.gov

Electrochemical Properties and Their Modulation

The electrochemical properties of this compound, such as its oxidation and reduction potentials, are of interest for applications in materials science and medicinal chemistry. The sulfone group (-SO₂-) is strongly electron-withdrawing and is expected to significantly influence the molecule's electronic and redox behavior.

While direct electrochemical data for the parent compound is scarce, studies on related sulfur-containing heterocycles provide a basis for understanding its properties. For instance, an electron-transporting polymer based on a thiazole unit was synthesized, and its electrochemical properties suggested a high electron affinity, making it a candidate for an n-type semiconductor. science.gov The electrochemical properties of (thio)substituted-1,4-benzoquinones have been analyzed using cyclic voltammetry, demonstrating that the redox behavior is tunable by the nature and number of substituents. mjcce.org.mk

The modulation of these properties is achieved by introducing substituents with varying electronic effects.

Electron-donating groups would be expected to lower the oxidation potential, making the molecule easier to oxidize.

Electron-withdrawing groups would make the molecule more susceptible to reduction by lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy. science.gov

This ability to tune the electrochemical properties is critical for designing molecules with specific redox characteristics for use in electronic devices or as redox-active drugs.

Advanced Structural and Conformational Analysis of 1,4 Thiazepane 1,1 Dioxide Systems

Spectroscopic Characterization Techniques in Structural Elucidation

The precise architecture of 1,4-Thiazepane (B1286124) 1,1-dioxide is determined through a combination of modern spectroscopic methods. Each technique provides complementary information, allowing for a comprehensive structural assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is particularly effective for identifying the functional groups present in 1,4-Thiazepane 1,1-dioxide. The most prominent and diagnostic signals in the IR spectrum are those corresponding to the sulfone group. The sulfone moiety gives rise to two strong and characteristic absorption bands: an asymmetric stretching vibration (νₐₛ) typically appearing in the 1300-1350 cm⁻¹ region and a symmetric stretching vibration (νₛ) found in the 1120-1160 cm⁻¹ range. researchgate.netacs.org

Other significant absorptions include the N-H stretching vibration of the secondary amine, which appears as a moderate band around 3300-3500 cm⁻¹, and the C-H stretching vibrations of the methylene (B1212753) groups, which are observed just below 3000 cm⁻¹.

In contrast, Ultraviolet-Visible (UV-Vis) spectroscopy is of limited utility for the structural characterization of this compound. As a saturated heterocyclic system, it lacks the π-conjugated systems or chromophores that absorb light in the 200-800 nm range. chemmethod.com Therefore, it is expected to be largely transparent in a standard UV-Vis spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | Medium |

| C-H (Alkane) | Stretch | 2850 - 2960 | Medium-Strong |

| S=O (Sulfone) | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O (Sulfone) | Symmetric Stretch | 1120 - 1160 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. wikipedia.org In electron ionization (EI) mass spectrometry, the compound will first form a molecular ion (M+•), the mass of which confirms the molecular formula.

The fragmentation of this molecular ion is governed by the stability of the resulting fragments. A common and predictable fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. wikipedia.orglibretexts.org For this compound, this could involve cleavage between C5-C6 or C3-C2, leading to characteristic fragment ions. Another potential fragmentation pathway involves the sulfone group, including the possible loss of sulfur dioxide (SO₂, mass 64) or the HSO₂ radical.

Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 149.2 g/mol )

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 149 | [C₅H₁₁NO₂S]⁺• | Molecular Ion (M⁺•) |

| 120 | [C₄H₈NS]⁺• | Loss of C₂H₃O₂ (unlikely) or complex rearrangement |

| 88 | [C₄H₁₀N]⁺ | α-cleavage at C3-S4 bond, followed by loss of SO₂ |

| 85 | [C₅H₁₁NO₂S - SO₂]⁺• | Loss of neutral SO₂ |

| 56 | [C₃H₆N]⁺ | α-cleavage at C5-C6 bond |

Detailed Conformational Analysis of Seven-Membered Rings

Seven-membered rings like the 1,4-thiazepane system are conformationally complex due to their high degree of flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its heteroanalogs can adopt several low-energy conformations that are often close in energy and can easily interconvert. scispace.com

Ring Puckering and Conformational Flexibility

The conformation of a seven-membered ring is described by a set of puckering parameters. For a seven-membered ring, there are four such parameters: two puckering amplitudes (q₂ and q₃) and two phase angles (φ₂ and φ₃). acs.orgresearchgate.netnih.gov These parameters define the exact shape of the ring and its deviation from planarity.

The conformational landscape of seven-membered rings is generally characterized by two main families of low-energy structures: the chair/twist-chair family and the boat/twist-boat family. acs.orgnih.gov Studies on cycloheptane and related heterocycles show that the twist-chair conformation is often the most stable, followed closely by the chair form. acs.org These conformers are in a dynamic equilibrium, and the energy barriers for interconversion are typically low, leading to a highly flexible system at room temperature. researchgate.net The boat and twist-boat conformations are also part of this equilibrium but are generally higher in energy. acs.org

Influence of the Sulfone Moiety on Ring Conformation

The introduction of a sulfone moiety into the 1,4-thiazepane ring has a significant impact on its conformational preferences. The sulfone group imposes specific geometric and electronic constraints that alter the relative energies of the possible conformers.

Intramolecular Interactions Governing Preferred Conformations

The conformational landscape of this compound is primarily governed by a delicate balance of several intramolecular interactions. The seven-membered ring is inherently flexible, with the potential to adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the sulfone group (SO₂) and the secondary amine (NH) group introduces specific electronic and steric factors that favor certain geometries.

Furthermore, dipole-dipole interactions are prominent within the this compound ring. The S=O bonds possess a strong dipole moment, and their orientation relative to other polar bonds in the ring, such as the C-N and N-H bonds, will impact the conformational stability. Torsional strain, arising from the eclipsing of bonds on adjacent atoms, and transannular strain, resulting from non-bonded interactions across the ring, are also critical factors. The molecule will tend to adopt a conformation that minimizes these strains. For example, staggered arrangements around the C-C, C-N, and C-S bonds are energetically preferred.

The interplay of these forces—hydrogen bonding, dipole-dipole interactions, and the minimization of torsional and transannular strain—determines the equilibrium between different possible conformations in solution. While direct experimental data on the conformational preferences of this compound is limited, computational studies on analogous seven-membered heterocyclic systems can provide valuable insights into the relative energies of the various conformers.

Computational and Theoretical Chemistry Studies of 1,4 Thiazepane 1,1 Dioxide

Molecular Modeling and Simulation

Computational Elucidation of Structure-Property Relationships

Computational studies provide significant insights into the relationship between the molecular structure of 1,4-Thiazepane (B1286124) 1,1-dioxide and its physicochemical properties. The presence of the sulfone group (SO₂) within the seven-membered heterocyclic ring is a dominant factor influencing its characteristics. The sulfone moiety is a polar, electron-withdrawing group that significantly impacts the molecule's electronic distribution and intermolecular interactions. iomcworld.comresearchgate.net

The cyclic sulfone structure also imparts a degree of conformational rigidity, which is a crucial aspect in drug design for optimizing binding to biological targets. researchgate.net The electron-withdrawing nature of the sulfone can influence the basicity of the adjacent amine, modulating its pKa and interaction profile. iomcworld.comresearchgate.net These computationally derived parameters are fundamental in predicting the compound's behavior in biological systems and guiding further derivatization to optimize its properties.

| Property | Predicted Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 46.17 Ų | chemscene.com |

| LogP | -0.1837 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

In Silico Molecular Interaction and Docking Studies (Mechanistic Focus)

Detailed in silico molecular docking and interaction studies focusing specifically on this compound are not extensively available in the public scientific literature. Such studies are crucial for elucidating the precise binding mechanism of a compound with its biological target.

Specific computational assessments detailing the binding energies and affinities of this compound with any particular protein target have not been identified in the reviewed literature. These calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are essential for quantitatively predicting the strength of a ligand-receptor interaction.

Without specific molecular docking studies, a detailed analysis of the molecular interactions, such as hydrogen bonds, hydrophobic contacts, or electrostatic interactions between this compound and a protein binding site, cannot be constructed. The sulfone oxygens and the ring nitrogen are predicted to be key interaction points, likely acting as hydrogen bond acceptors and donors, respectively. researchgate.netchemscene.com

A theoretical evaluation of the preferred molecular orientation and conformation (pose) of this compound within a specific biological target's binding site is contingent on dedicated molecular docking simulations, which are not currently available in published research.

In Silico Pharmacokinetic Profiling (Computational Aspects Only)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing a computational pharmacokinetic profile. For this compound, several key molecular descriptors that form the basis of these predictions have been calculated. chemscene.com

The low predicted LogP value (-0.1837) suggests that the compound is hydrophilic, which generally correlates with good aqueous solubility but may limit passive diffusion across lipid membranes. chemscene.com The Topological Polar Surface Area (TPSA) of 46.17 Ų is within a range that is often associated with good oral bioavailability. chemscene.com The molecule has one predicted hydrogen bond donor and three acceptors, which influences its solubility and ability to interact with biological macromolecules. chemscene.com

| Parameter | Predicted Value | Implication | Reference |

|---|---|---|---|

| LogP | -0.1837 | Indicates hydrophilicity, potentially good solubility. | chemscene.com |

| TPSA | 46.17 Ų | Suggests moderate cell permeability and potential for oral bioavailability. | chemscene.com |

| Hydrogen Bond Donors | 1 | Contributes to polarity and solubility. | chemscene.com |

| Hydrogen Bond Acceptors | 3 | Contributes to polarity and potential for molecular interactions. | chemscene.com |

Supramolecular Chemistry and Ligand Design Involving 1,4 Thiazepane 1,1 Dioxide

Self-Assembly and Self-Organization Phenomena of Thiazepane Systems

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. For thiazepane systems, these phenomena are driven by a combination of specific, non-covalent interactions that dictate the architecture of the resulting supramolecular assemblies. The inherent properties of the 1,4-Thiazepane (B1286124) 1,1-dioxide, such as its polarity and capacity for hydrogen bonding, make it a candidate for creating well-defined supramolecular structures like dimers and oligomers. nih.govmdpi.com

| Non-Covalent Interaction | Potential Role in 1,4-Thiazepane 1,1-Dioxide Systems |

|---|---|

| Hydrogen Bonding | Directs the formation of specific structures (e.g., dimers, chains) via N-H···O=S interactions. |

| Van der Waals Forces | Contribute to the overall stability and packing of molecules in the solid state or in aggregates. |

| CH/π Interactions | May influence the orientation of thiazepane rings relative to aromatic guest molecules or substituents. |

| Dipole-Dipole Interactions | Arise from the polar sulfone group, influencing molecular alignment and organization. |

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. mdpi.com This process, known as molecular recognition, relies on the complementary shapes, sizes, and chemical properties of the host and guest. kiku.dk The three-dimensional character of the 1,4-thiazepane scaffold makes it an interesting candidate for the design of host molecules. nih.gov The development of supramolecular systems based on host-guest interactions is a rapidly growing field with applications in separation technology, catalysis, and drug delivery. mdpi.com For instance, macrocyclic hosts like cyclodextrins are widely used to encapsulate hydrophobic guest molecules in aqueous media, driven by hydrophobic and van der Waals interactions. nih.gov

Through self-complementary non-covalent interactions, particularly hydrogen bonding, molecules of this compound can potentially associate to form discrete supramolecular dimers and larger oligomers. mdpi.com The formation of such assemblies is a key principle in the bottom-up construction of complex chemical structures. In other heterocyclic systems, such as those based on 1,3,5-triazine, hydrogen bonding is a well-established driver for the formation of homoduplexes and other oligomeric structures in solution. nih.govresearchgate.net The specific geometry and strength of the hydrogen bonds involving the sulfone and amine groups of the thiazepane ring would determine the stability and structure of the resulting dimers or oligomers.

This compound as Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The this compound molecule possesses potential donor atoms—the nitrogen of the amine group and the oxygens of the sulfone group—that can coordinate to metal ions. The design of new coordination complexes with specific properties is an active area of research, with applications in catalysis, materials science, and medicine. mdpi.comnih.gov

The synthesis of metal-ligand complexes typically involves reacting a metal salt with the desired ligand in a suitable solvent. sysrevpharm.org The design of these complexes focuses on controlling the coordination geometry around the metal center, which in turn influences the physical and chemical properties of the final compound. For this compound, its potential to act as a bidentate ligand (coordinating through both N and O atoms) or a bridging ligand could lead to the formation of various complex structures. The choice of metal ion and reaction conditions would be critical in directing the assembly of the desired metal-ligand complex. ajbasweb.com

| Potential Metal Ion | Possible Coordination Sites on Ligand | Potential Complex Geometry |

|---|---|---|

| Copper(II) | Nitrogen (amine), Oxygen (sulfone) | Square Planar, Tetrahedral |

| Zinc(II) | Nitrogen (amine), Oxygen (sulfone) | Tetrahedral |

| Cobalt(II) | Nitrogen (amine), Oxygen (sulfone) | Tetrahedral, Octahedral |

| Nickel(II) | Nitrogen (amine), Oxygen (sulfone) | Square Planar, Octahedral |

By linking metal centers, ligands like this compound can be used to construct extended one-, two-, or three-dimensional networks, often referred to as coordination polymers or metal-organic frameworks (MOFs). These materials are of significant interest due to their porosity and high surface area, which make them suitable for applications in gas storage, separation, and catalysis. researchgate.net The specific structural features of the thiazepane ligand would influence the topology and properties of the resulting framework. Thiazole-derived ligands, for example, have been used to create a variety of coordination compounds with potential applications in medicinal chemistry, catalysis, and materials science. researchgate.netresearchgate.net The exploration of this compound in this context could lead to the discovery of novel frameworks with unique chemical functionalities.

Advanced Research Perspectives and Future Directions in 1,4 Thiazepane 1,1 Dioxide Chemistry

Contribution to Chemical Synthesis Libraries and Fragment-Based Approaches

The unique structural attributes of 1,4-thiazepane (B1286124) derivatives make them valuable additions to chemical synthesis libraries, particularly for fragment-based drug discovery (FBDD). FBDD is a powerful strategy for identifying new bioactive molecules by screening smaller, low-molecular-weight compounds (fragments) that can be grown or combined to create more potent leads. rsc.org

Development of Diverse 3D Fragments for Chemical Space Exploration

Fragment libraries have traditionally been composed of largely flat, aromatic scaffolds. nih.gov However, there is a growing recognition that fragments with greater 3D character offer improved specificity in protein-binding assays and can access novel areas of chemical space. rsc.orgnih.gov 1,4-Thiazepanes and their precursors, 1,4-thiazepanones, are seven-membered ring systems with a high degree of three-dimensionality, making them ideal candidates for enriching the diversity of fragment screening libraries. nih.govnih.gov These scaffolds are currently underrepresented in such libraries, and their inclusion is a key step toward more comprehensive chemical space exploration. nih.govnih.gov The development of efficient synthetic routes to these compounds is crucial for generating a diverse collection of 3D fragments for screening against a wide range of biological targets. nih.govacs.org

Advancements in Scaffold Diversity and Functionalization

Recent advancements in synthetic methodologies have enabled the creation of diverse libraries of 1,4-thiazepane derivatives. nih.gov Efficient, one-pot syntheses using α,β-unsaturated esters and 1,2-amino thiols have been developed to produce 1,4-thiazepanones, which serve as versatile precursors to 1,4-thiazepanes. nih.govacs.org This approach is advantageous as it proceeds in a reasonable timeframe (0.5–3 hours), produces good yields, and is tolerant of a broad range of α,β-unsaturated esters. nih.govnih.govacs.org The resulting 1,4-thiazepanones can be subsequently reduced and functionalized, allowing for the introduction of various substituents and the generation of a library of diverse 1,4-thiazepane molecules. nih.gov This synthetic accessibility is critical for structure-activity relationship (SAR) studies, as demonstrated by the characterization of several 1,4-thiazepanes as new ligands for the BET (bromodomain and extraterminal domain) bromodomain, an important anticancer drug target. nih.govnih.gov

Below is a table summarizing the characteristics of 1,4-thiazepane derivatives as 3D fragments:

| Feature | Description | Reference |

| Scaffold Type | Saturated seven-membered heterocyclic ring system | nih.govnih.gov |

| Three-Dimensionality | High 3D character, offering novel chemical space exploration | rsc.orgnih.gov |

| Library Representation | Currently underrepresented in fragment screening libraries | nih.govnih.gov |

| Synthetic Accessibility | Efficient one-pot syntheses from readily available starting materials | nih.govacs.org |

| Functionalization Potential | The scaffold allows for diverse functionalization to create libraries of compounds | nih.gov |

| Biological Relevance | Identified as ligands for challenging drug targets such as BET bromodomains | nih.govnih.gov |

Potential in Advanced Materials Science (e.g., Dyes, Pigments, Solar Cells)

While the primary research focus for 1,4-thiazepane 1,1-dioxide has been in the realm of medicinal chemistry, its unique structural and electronic properties suggest potential applications in advanced materials science. The incorporation of heteroatoms like sulfur and nitrogen into cyclic structures can influence the electronic properties of a molecule, which is a key consideration in the design of functional materials.

For instance, related heterocyclic systems containing sulfur and nitrogen, such as 1,3,4-thiadiazoles, have been combined with aromatic compounds through azo linkers to create synthetic dyes and pigments. mdpi.com These materials have potential industrial applications due to their spectroscopic properties. mdpi.com Although direct research linking this compound to dyes, pigments, or solar cells is not yet prevalent, the fundamental properties of the scaffold warrant investigation in these areas. The sulfone group, in particular, is a strong electron-withdrawing group that can be used to tune the electronic and photophysical properties of molecules. Future research could explore the synthesis of functionalized 1,4-thiazepane 1,1-dioxides with chromophoric or electronically active substituents to assess their potential in these applications.

Exploration of Novel Chemical Transformations and Rearrangements for Thiazepane Systems

The development of novel chemical transformations and rearrangements involving the thiazepane ring system is an active area of research that promises to unlock new synthetic pathways and molecular architectures. Ring-expansion reactions are a notable strategy for accessing seven-membered rings like thiazepanes. For example, the Beckmann rearrangement of tetrahydro-1,4-thiapyranones can yield the 1,4-thiazepanone core, although this method can be hindered by issues with starting material accessibility and the formation of undesired regioisomers. nih.gov Similarly, the synthesis of 1,5-benzothiazepanes can be achieved through a rearrangement involving the reduction of a thiochroman-4-one (B147511) oxime followed by N-O bond cleavage. nih.gov

Furthermore, photochemical rearrangements of related four-membered thiazetidines have been shown to be a high-yielding route to other heterocyclic systems. rsc.org Exploring the photochemistry of this compound could lead to novel and unexpected molecular transformations. The development of new catalytic systems, such as the nickel-catalyzed regioselective intramolecular hydroarylation of acetylenes to form dibenzo[c,f] nih.govnih.govthiazepine 5,5-dioxides, provides another avenue for creating complex thiazepine-based structures. thieme-connect.com These and other novel synthetic methodologies will be instrumental in expanding the chemical space accessible from the 1,4-thiazepane scaffold.

Interdisciplinary Research at the Interface of Synthetic, Computational, and Analytical Chemistry

The future of research into this compound and its derivatives will undoubtedly lie at the intersection of synthetic, computational, and analytical chemistry. The efficient synthesis of diverse libraries of these compounds, as discussed previously, provides the foundation for this interdisciplinary approach. nih.gov

Computational chemistry will play a crucial role in predicting the properties of novel 1,4-thiazepane derivatives and in guiding synthetic efforts. Molecular modeling can be used to assess the 3D shape and conformational preferences of different thiazepane scaffolds, aiding in the design of fragments with optimal properties for specific biological targets. Furthermore, computational methods can be employed to study the electronic properties of functionalized thiazepanes for potential applications in materials science.

Advanced analytical techniques are indispensable for the characterization of these novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of newly synthesized thiazepanes. nih.gov For example, protein-observed 19F NMR has been used to characterize 1,4-thiazepanes as new BET bromodomain ligands and to quantify their binding affinities. nih.govnih.gov The synergy between these disciplines—designing molecules with computational tools, creating them through innovative synthetic methods, and characterizing them with sophisticated analytical techniques—will accelerate the discovery and development of new applications for this compound.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1,4-thiazepane 1,1-dioxide derivatives?

Methodological approaches include multi-step organic reactions with precise control of reaction conditions. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency for cyclization steps .

- Oxidation protocols : Controlled addition of oxidizing agents (e.g., H₂O₂ or WO₃) ensures selective sulfone group formation .

- Catalysts : Coupling agents like DABCO enhance ring-closure efficiency in thiazepane derivatives . Yield optimization often requires iterative adjustments to temperature (e.g., reflux at 80–100°C) and purification via column chromatography .

Q. How can structural characterization of this compound derivatives be systematically performed?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positioning and ring conformation (e.g., thiophene or imidazole attachments) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the thiazepane ring .

- Mass spectrometry : High-resolution MS confirms molecular formulas (e.g., C₁₁H₁₅NO₂S₂ for methyl-substituted derivatives) .

Q. What mechanisms underlie the biological activity of this compound derivatives?

Activity is often mediated through target-specific interactions:

- Enzyme inhibition : Derivatives with electron-withdrawing groups (e.g., -SO₂) exhibit competitive binding to catalytic sites in kinases or proteases .

- Receptor modulation : Thiophene-containing analogs show affinity for G-protein-coupled receptors (GPCRs) due to π-π stacking interactions .

- Metabolic stability : Oxidation of sulfur atoms reduces hepatic clearance, as seen in mGlu2 NAM studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced efficacy?

SAR strategies include:

- Substituent variation : Introducing trifluoromethyl or pyridyl groups at the 6-position improves potency (e.g., mGlu2 NAM IC₅₀ reduction from 72 nM to 15 nM) .

- Ring expansion : Replacing the thiazepane core with benzothiazepine increases lipophilicity and blood-brain barrier penetration .

- Bioisosteric replacements : Isoxazole or imidazole moieties enhance metabolic stability while retaining target affinity .

Q. What methodologies address stability challenges of this compound under physiological conditions?

Stability optimization involves:

- pH-dependent degradation studies : Hydrolysis resistance is tested in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) .

- Light/heat stability assays : Accelerated aging under UV light (254 nm) identifies photodegradation pathways .

- Metabolic profiling : Liver microsome assays (e.g., rat hepatocytes) quantify oxidation rates and metabolite formation .

Q. How can analytical methods resolve contradictions in reported biological data for 1,4-thiazepane derivatives?

Discrepancies arise from impurities or assay variability. Mitigation strategies include:

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy of this compound analogs?

Key approaches:

- Pharmacokinetic profiling : Measuring bioavailability (AUC), half-life (t₁/₂), and tissue distribution in rodent models .

- Dose-response correlation : In vitro IC₅₀ values are compared to in vivo ED₅₀ using linear regression models .

- Metabolite identification : LC-MS/MS detects active metabolites that may contribute to in vivo effects .

Q. What scalable synthesis methods are available for this compound derivatives?

Scale-up considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |